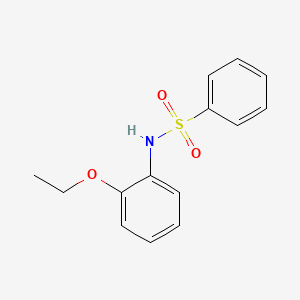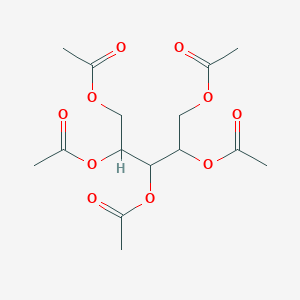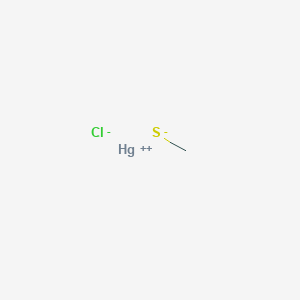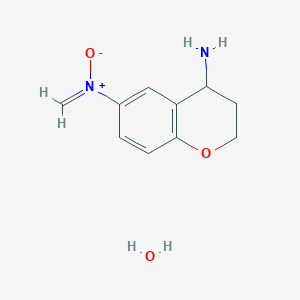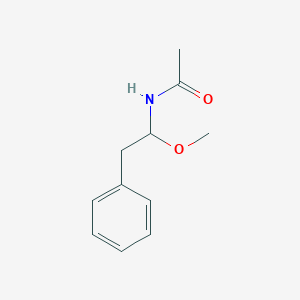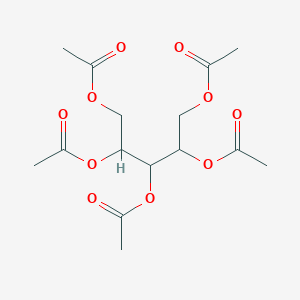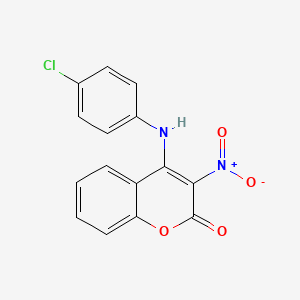
2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a nitro group, an oxo group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the following steps:
Esterification: The carboxylate ester group is introduced by reacting the nitrated benzoxazole with 2-methylpropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Amino Derivatives: Compounds with amino groups replacing the nitro group.
Substituted Derivatives: Compounds with various functional groups replacing the nitro or ester groups.
Aplicaciones Científicas De Investigación
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The oxo group can form hydrogen bonds with specific amino acid residues in enzymes, modulating their activity.
Comparación Con Compuestos Similares
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Similar structure but with an amide group instead of an ester group.
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-Methylpropyl 6-amino-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the ester group provides a site for hydrolysis, making it a versatile compound for various applications.
Propiedades
Número CAS |
5661-60-9 |
|---|---|
Fórmula molecular |
C12H12N2O6 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-7(2)6-19-11(15)13-9-4-3-8(14(17)18)5-10(9)20-12(13)16/h3-5,7H,6H2,1-2H3 |
Clave InChI |
GEDINCGEAFUDPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


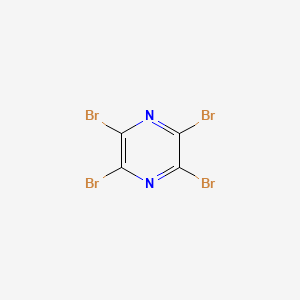
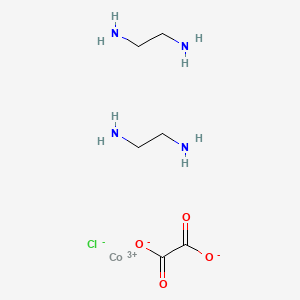
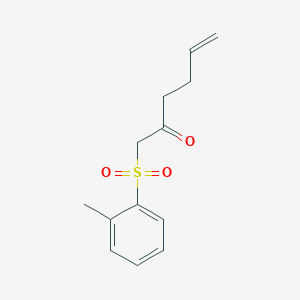
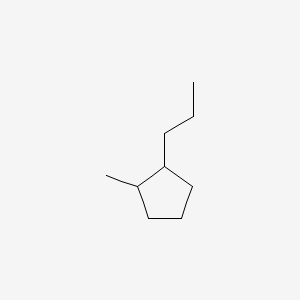
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
